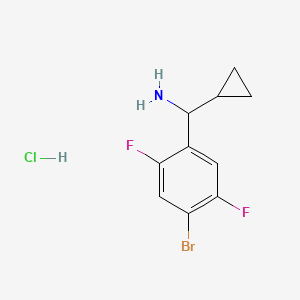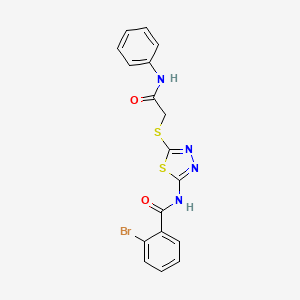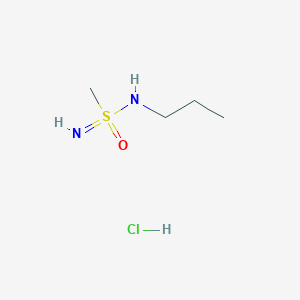
N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride” are not available, propylamine, a simple primary amine, is commercially produced by the alkylation of ammonia with propanol. This reaction happens in the presence of a solid catalyst under high pressure and temperature .科学的研究の応用
Nanofiltration Membrane Development
Sulfonated aromatic diamine monomers have been used to prepare thin-film composite nanofiltration membranes. These membranes show increased water flux due to improved surface hydrophilicity, which is enhanced by the presence of sulfonated monomers without compromising dye rejection. This development is crucial for the treatment of dye solutions, demonstrating the importance of sulfonated compounds in improving membrane technologies for environmental applications (Liu et al., 2012).
Hydrophobic Modification of Polymers
Hydrophobically modified sulfobetaine copolymers with tunable aqueous upper critical solution temperatures have been synthesized. These modifications employ a zwitterionic amine, showcasing the versatile applications of amines in producing materials with antifouling properties and hemocompatibility (Woodfield et al., 2014).
Enhanced Blood Compatibility of Polysulfone Membranes
Surface chemical reactions have been used to modify polysulfone (PSf) membranes to improve their hydrophilicity and blood compatibility. This modification involves introducing various functional groups, including amine groups, onto the PSf membrane surfaces. The enhanced properties make these modified membranes suitable for biomedical applications (Xiang et al., 2014).
Development of Antiarrhythmic Agents
Research into (4-methanesulfonamidophenoxy)propanolamines has led to the identification of compounds with potential as class III antiarrhythmic agents. These compounds demonstrate the ability to block potassium channels, which is crucial for the management of cardiac arrhythmias (Connors et al., 1991).
Direct N-Monomethylation of Aromatic Primary Amines
A method for the direct N-monomethylation of aromatic primary amines using methanol has been developed. This synthesis approach is notable for its low catalyst loading and broad substrate scope, demonstrating the utility of sulfonamide compounds in organic synthesis (Li et al., 2012).
特性
IUPAC Name |
N-(methylsulfonimidoyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2OS.ClH/c1-3-4-6-8(2,5)7;/h3-4H2,1-2H3,(H2,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBNSNJJAJQNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=N)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2642682.png)
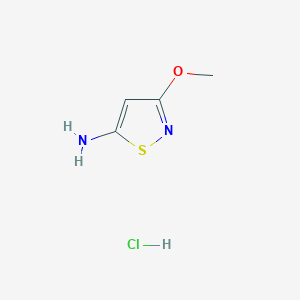
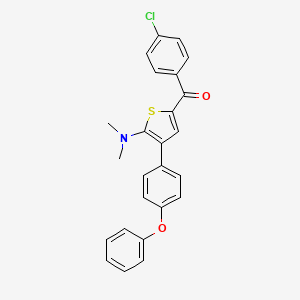


acetate](/img/structure/B2642691.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2642697.png)
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2642698.png)
![3-(4-Methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2642699.png)


